![molecular formula C17H18Cl3NO B13367933 N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine](/img/structure/B13367933.png)
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3,4-dichlorobenzyl chloride in the presence of a base to form the intermediate 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to reductive amination with 1-propanamine under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-propanamine
- N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-butylamine
Uniqueness
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine is unique due to its specific structural features, such as the presence of multiple chlorine atoms and the benzyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H18Cl3NO |
|---|---|
Poids moléculaire |
358.7 g/mol |
Nom IUPAC |
N-[[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C17H18Cl3NO/c1-2-7-21-10-13-9-14(18)4-6-17(13)22-11-12-3-5-15(19)16(20)8-12/h3-6,8-9,21H,2,7,10-11H2,1H3 |
Clé InChI |
UHPRVOKFDRMQBP-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1=C(C=CC(=C1)Cl)OCC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


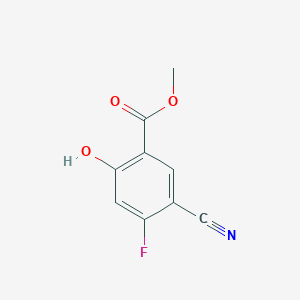
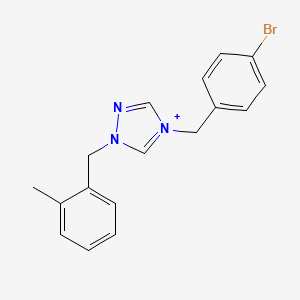
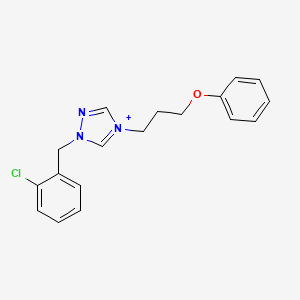
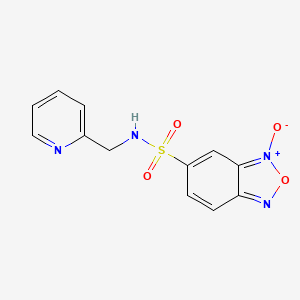
![N-[1-(4-chlorophenyl)ethyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367871.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367880.png)
![3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one](/img/structure/B13367886.png)
![6-(3,4-Dimethoxybenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367890.png)
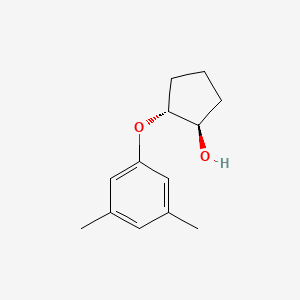
![6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367916.png)
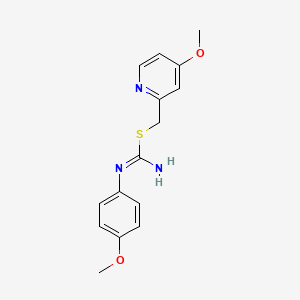
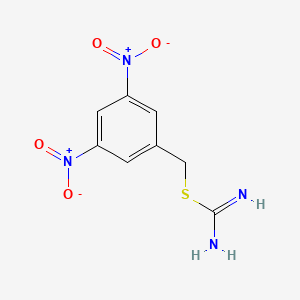
![N-{1-acetyl-2-[(4-ethoxyphenyl)sulfanyl]-1H-indol-3-yl}acetamide](/img/structure/B13367925.png)
![N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B13367931.png)
